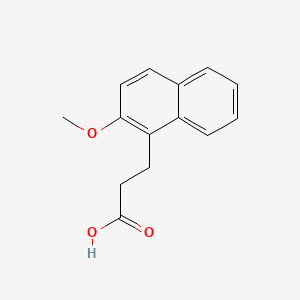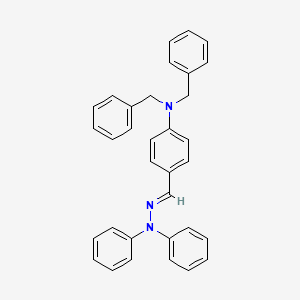
Magnesium diamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium diamide appears as a whitish to gray-colored crystalline solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. Vapors may be toxic by inhalation. Used to make other chemicals.
Wissenschaftliche Forschungsanwendungen
1. Role in Human Health and Disease
Magnesium (Mg(2+)) is crucial for human health, involved in over 600 enzymatic reactions including energy metabolism and protein synthesis. It plays a vital role in the brain, heart, and skeletal muscles, and its supplementation can be beneficial in treating conditions like preeclampsia, migraine, depression, coronary artery disease, and asthma. Mutations in Mg(2+) transporters have been linked to various health issues, highlighting the importance of Mg(2+) in cell viability and health management (de Baaij, Hoenderop, & Bindels, 2015).
2. Orthopedic Implant Applications
Magnesium alloys have been widely researched for orthopedic applications, offering significant advantages over traditional implants like stainless steel and titanium. They have been improved for biomedical performance through alloying, processing conditions, and surface modifications. These advancements include strategies to enhance mechanical and degradation performance, making Mg alloys a promising material for orthopedic implants (Radha & Sreekanth, 2017).
3. Magnesium Status Assessment
Evaluating Mg status is important for studying diseases associated with chronic deficiency. However, there's no simple and accurate test for total body Mg status. Serum Mg measurements and loading tests are used, but they have limitations, especially in patients with kidney and intestinal dysfunctions. More research is needed for developing reliable techniques for Mg status assessment (Arnaud, 2008).
4. Magnesium in Biomedical Applications
Magnesium-based materials, like Mg(OH)2 and MgO, have unique properties leading to a range of applications in science and practical uses. They are being used as antibacterial agents, pollutant neutralizers in water, components of membranes, and flame retardants. These materials are characterized by their antibacterial properties and fire-resistant nature, making them suitable for various innovative applications (Pilarska, Klapiszewski, & Jesionowski, 2017).
5. Magnesium Diamide in Chemical Synthesis
The synthesis of magnesium diamide complexes is crucial in chemical research. These complexes are used in various studies due to their unique chemical properties and structures. The study of their synthesis and solid-state structures provides insights into their potential applications in various chemical processes (Clegg et al., 1998).
Eigenschaften
CAS-Nummer |
7803-54-5 |
|---|---|
Produktname |
Magnesium diamide |
Molekularformel |
H4MgN2 |
Molekulargewicht |
56.35 g/mol |
IUPAC-Name |
magnesium;azanide |
InChI |
InChI=1S/Mg.2H2N/h;2*1H2/q+2;2*-1 |
InChI-Schlüssel |
PKMBLJNMKINMSK-UHFFFAOYSA-N |
SMILES |
[NH2-].[NH2-].[Mg+2] |
Kanonische SMILES |
[NH2-].[NH2-].[Mg+2] |
Andere CAS-Nummern |
7803-54-5 |
Physikalische Beschreibung |
Magnesium diamide appears as a whitish to gray-colored crystalline solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. Vapors may be toxic by inhalation. Used to make other chemicals. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



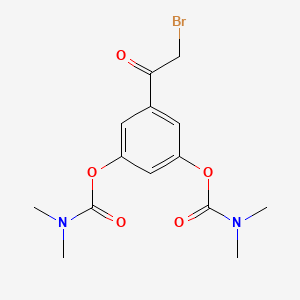
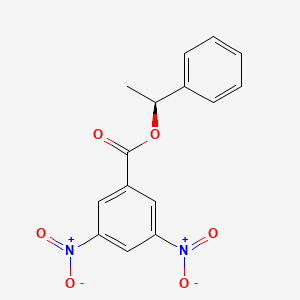
![1-[p-Chlorophenyl]-1,2-propanedione-2-oxime](/img/structure/B1609644.png)
![(1E,2E)-N-[(Pentafluorophenyl)methoxy]but-2-en-1-imine](/img/structure/B1609645.png)
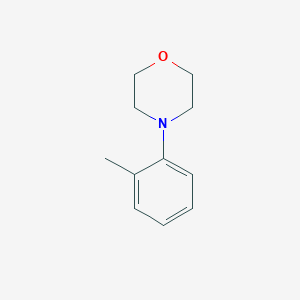
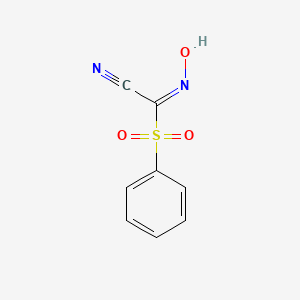
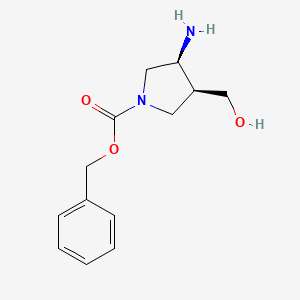
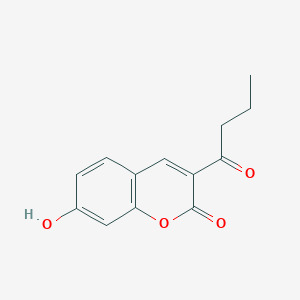
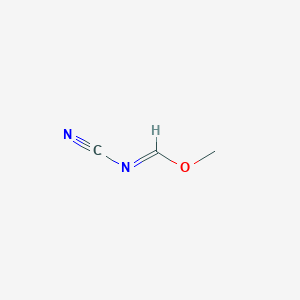
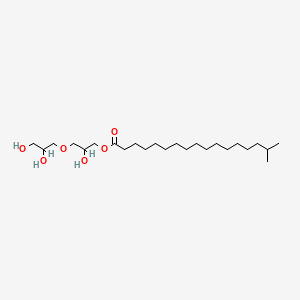
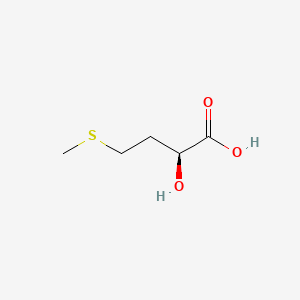
![methanesulfonic acid;[(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine](/img/structure/B1609660.png)
